Phenyl(2-propylcycloprop-1-en-1-yl)methanone
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Overview
Description
Phenyl(2-propylcycloprop-1-en-1-yl)methanone is an organic compound characterized by a phenyl group attached to a cyclopropene ring with a propyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2-propylcycloprop-1-en-1-yl)methanone typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of phenylacetylene with propyl diazoacetate in the presence of a rhodium catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Phenyl(2-propylcycloprop-1-en-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Phenyl(2-propylcycloprop-1-en-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Phenyl(2-propylcycloprop-1-en-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit protein kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- Phenyl(2-phenylcyclopropyl)methanone
- Phenyl(2-methylcyclopropyl)methanone
- Phenyl(2-ethylcyclopropyl)methanone
Uniqueness
Phenyl(2-propylcycloprop-1-en-1-yl)methanone is unique due to the presence of the propyl substituent on the cyclopropene ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
832110-79-9 |
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Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
phenyl-(2-propylcyclopropen-1-yl)methanone |
InChI |
InChI=1S/C13H14O/c1-2-6-11-9-12(11)13(14)10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3 |
InChI Key |
VEEMVIDRFSLTPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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